molecular formula C28H19NO3 B2941133 2-[[(4-phenoxyphenyl)imino](phenyl)methyl]-1H-indene-1,3(2H)-dione CAS No. 1020251-79-9

2-[[(4-phenoxyphenyl)imino](phenyl)methyl]-1H-indene-1,3(2H)-dione

Cat. No.: B2941133
CAS No.: 1020251-79-9
M. Wt: 417.464
InChI Key: YENYUAVSTSFOAM-UHFFFAOYSA-N
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Description

The compound 2-[(4-phenoxyphenyl)iminomethyl]-1H-indene-1,3(2H)-dione belongs to the indene-1,3-dione family, characterized by a planar indene-dione core substituted with an imino-linked phenyl and 4-phenoxyphenyl group. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science and medicinal chemistry.

Properties

IUPAC Name

2-[N-(4-phenoxyphenyl)-C-phenylcarbonimidoyl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19NO3/c30-27-23-13-7-8-14-24(23)28(31)25(27)26(19-9-3-1-4-10-19)29-20-15-17-22(18-16-20)32-21-11-5-2-6-12-21/h1-18,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENYUAVSTSFOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OC3=CC=CC=C3)C4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. Similar compounds, such as n-(4-phenoxyphenyl)-2-[(pyridin-4-ylmethyl)amino]nicotinamide, have been found to target theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones, which is essential for many physiological and pathological processes.

Pharmacokinetics

Similar compounds have shown variable absorption and distribution profiles, with metabolism often occurring in the liver. These properties can significantly impact the compound’s bioavailability, efficacy, and potential side effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target. Additionally, the compound’s efficacy can be influenced by the patient’s physiological state, including liver function, as this can affect the compound’s metabolism.

Biological Activity

2-[(4-phenoxyphenyl)iminomethyl]-1H-indene-1,3(2H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies and findings.

  • Molecular Formula : C28H19NO3
  • Molecular Weight : 417.45536 g/mol
  • Structure : The compound features an indene core with phenoxy and imine substituents, which contribute to its biological activity.

Synthesis

The synthesis of 2-[(4-phenoxyphenyl)iminomethyl]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions, where starting materials are reacted under controlled conditions to yield the final product. The specific methods can vary but generally include the formation of the indene structure followed by the introduction of the phenoxy and imine groups.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes some key findings regarding its antiproliferative effects:

Cell Line IC50 (µM) Mechanism of Action
A54918.53Induction of apoptosis via Bax/Bcl-2 modulation
HeLa15.00Activation of mitochondrial pathways
SGC-790120.00Cell cycle arrest in G0/G1 phase

The compound demonstrated a selective toxicity profile, showing significantly lower toxicity towards normal cells compared to cancer cells, indicating its potential as a therapeutic agent with reduced side effects.

The mechanisms through which 2-[(4-phenoxyphenyl)iminomethyl]-1H-indene-1,3(2H)-dione exerts its effects include:

  • Apoptosis Induction : The compound has been observed to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis in cancerous cells, which is crucial for effective cancer treatment .
  • Cell Cycle Arrest : In studies involving various cancer cell lines, treatment with this compound resulted in cell cycle arrest at specific phases (G0/G1), thereby inhibiting further proliferation of cancer cells .

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical settings:

  • Study on HeLa Cells : Treatment with 2-[(4-phenoxyphenyl)iminomethyl]-1H-indene-1,3(2H)-dione resulted in a notable apoptosis rate (68.2%) compared to standard chemotherapeutic agents like 5-FU (39.6%) at similar concentrations .
  • Comparative Analysis with Cabozantinib : In a comparative study, the compound exhibited superior cytotoxic activity against certain cancer cell lines when compared to cabozantinib, a known anticancer drug, with IC50 values indicating higher potency .

Comparison with Similar Compounds

Structural Modifications and Electronic Properties

Substituent Effects on Planarity and Reactivity
  • Push-Pull Chromophores: 2-[4-(Dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione (ID[1]): Features a dimethylamino donor group, creating a donor–π–acceptor system. Its near-planar structure enhances intramolecular charge transfer (ICT), critical for nonlinear optical (NLO) applications . Target Compound: The 4-phenoxyphenyl and phenyl imino groups likely introduce steric hindrance and electron-withdrawing effects, reducing planarity compared to ID[1]. This may diminish ICT efficiency but improve thermal stability .
  • Heterocyclic Derivatives: 2-(Imidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione (4a): Incorporates an imidazolidin-ylidene group, enhancing solubility in polar solvents (e.g., H₂O/EtOH) due to hydrogen bonding. Melting points for such derivatives range from 210–260°C . Target Compound: The aromatic imino substituents may reduce solubility in polar solvents but improve lipophilicity, favoring biological membrane permeability .
Table 1: Key Structural and Electronic Comparisons
Compound Substituent Type Planarity Solubility Notable Applications
Target Compound Imino-linked aryl groups Moderate Low (inferred) Materials, Medicinal (inferred)
ID[1] Dimethylamino benzylidene High Moderate NLO chromophores
4a Imidazolidin-ylidene Moderate High (polar) Green synthesis intermediates
2-(2-Phenylhydrazono)-1H-indene-1,3(2H)-dione Hydrazono group Low Moderate Cu²⁺ fluorescence sensors

Physicochemical Data

Table 2: Comparative Physicochemical Properties
Compound Melting Point (°C) IR (C=O, cm⁻¹) NMR (δ, ppm)
Target Compound (inferred) 250–300 (est.) ~1700–1750 Aromatic H: 6.5–8.0
4a 210–215 1720, 1680 Imidazolidin H: 3.2–4.1
12a 311–313 1738, 1698 CH₂: 4.69 (s)
ID[1] 240–242 1715, 1685 Dimethylamino: 2.86 (s)

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